1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-15-10(16)6-5-8(14-15)11(17)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMHYKMSHCUQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate pyridazine compound.
Methylation and Carboxamide Formation: The final steps involve methylation of the nitrogen atom and formation of the carboxamide group through reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while reduction could produce 1-methyl-6-hydroxy-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide.
Scientific Research Applications
Biological Activities
1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exhibits various biological activities that are being explored for therapeutic applications:
Anticancer Properties
Research has indicated that derivatives of dihydropyridazine compounds can exhibit anticancer activity. For instance, certain analogs have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
Studies have demonstrated that compounds similar to this compound can reduce inflammation in various models. This is particularly relevant in neuroinflammatory conditions where such compounds may modulate cytokine release and inhibit microglial activation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, which are being investigated in vitro against various bacterial strains. Preliminary results indicate that it may possess activity against resistant strains, making it a candidate for further development in infectious disease management .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Impact of Substituents on Activity
- Pyridin-2-yl Carboxamide (Target Compound): The pyridin-2-yl group enhances binding to proteasomes in Trypanosoma cruzi, likely through π-π stacking and hydrogen bonding interactions .
- Benzimidazole-Phenyl () : The benzimidazole moiety is associated with antimicrobial activity due to its ability to intercalate into DNA or inhibit enzymes like topoisomerases .
- Triazole-Thiophene () : Thiophene and triazole groups are common in agrochemicals, suggesting pesticidal activity via disruption of insect nervous systems .
- Phenoxy-Phenyl (): Phenoxy groups are frequently linked to herbicidal activity, as seen in auxin-mimicking herbicides .
Key Research Findings
Antiparasitic Activity : The target compound inhibits T. cruzi proteasomes at IC₅₀ values comparable to clinical candidates, with selectivity over human proteasomes .
Agrochemical Potential: Triazole-thiophene derivatives () show structural overlap with patented pyridinyl pesticides (), suggesting utility in crop protection .
Thermodynamic Stability : Benzimidazole-containing derivatives () exhibit enhanced thermal stability due to aromatic stacking interactions .
Biological Activity
1-Methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
- Molecular Formula : C12H11N3O2
- Molecular Weight : 229.23464 g/mol
- CAS Number : 2034379-35-4
- Structure : The compound features a pyridine ring and a dihydropyridazine moiety, which are critical for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily in the context of cancer research. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the antiproliferative activity observed in different cell lines:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit cell growth in various cancer cell lines by inducing apoptosis and disrupting the cell cycle.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways, enhancing its antiproliferative effects.
- Structure-Activity Relationship (SAR) : Modifications to the pyridine and dihydropyridazine rings can enhance or diminish biological activity. For instance, the presence of hydroxyl (-OH) groups has been linked to improved efficacy against certain cancer cells .
Case Studies
Several studies have focused on the biological evaluation of similar compounds, providing insights into the effectiveness of structural modifications:
Study 1: Antiproliferative Evaluation
A study published in MDPI evaluated various derivatives of pyridine compounds and their antiproliferative activities against HeLa and MDA-MB-231 cell lines. It was found that modifications leading to increased hydrogen bond interactions significantly reduced IC50 values, indicating enhanced potency .
Study 2: Molecular Docking Studies
Another research effort utilized molecular docking to predict the binding affinity of 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine derivatives with target proteins involved in cancer pathways. The results indicated strong binding interactions that correlate with observed biological activity .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing 1-methyl-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification or amidation of pyridazine derivatives. For example, ethyl ester analogs (e.g., Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by functional group modifications (e.g., coupling with pyridin-2-amine). Key reagents include coupling agents like EDCI/HOBt and catalysts such as DMAP. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1. Esterification | Ethyl chloroformate, base (e.g., TEA) | Introduce ester group |
| 2. Amidation | Pyridin-2-amine, EDCI/HOBt | Form carboxamide bond |
| 3. Purification | Column chromatography (silica gel, eluent: EtOAc/hexane) | Isolate pure product |
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) for hydrogen and carbon environments, Mass Spectrometry (MS) for molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy for functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹). For example, -NMR can confirm the methyl group (δ ~3.0 ppm) and pyridinyl protons (δ ~7.0–8.5 ppm) .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are standard. For pyridazine derivatives, target-specific assays (e.g., kinase inhibition) are designed with positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ determination). Data validation requires triplicate experiments and statistical analysis (e.g., ANOVA) .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatives with enhanced activity?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent, catalyst). Central Composite Design (CCD) or Box-Behnken models minimize trials while maximizing data output. For example, optimizing coupling reactions may reveal that DMF as a solvent at 60°C yields >90% conversion .
Q. What computational strategies predict reactivity and regioselectivity in derivatives?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) identify reactive sites. Reaction path sampling (e.g., using the AFIR method) predicts regioselectivity. For instance, pyridinyl substitution patterns may influence hydrogen-bonding interactions with biological targets .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays). For stability-related discrepancies, conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with HPLC monitoring. Contradictions in IC₅₀ values may arise from impurity profiles; LC-MS purity checks (>95%) are critical .
Q. What methodologies assess the compound’s stability under varying conditions?
- Methodological Answer : Perform stress testing (thermal, photolytic, hydrolytic). For example, thermal gravimetric analysis (TGA) identifies decomposition thresholds, while UV-Vis spectroscopy tracks photodegradation. Stability in aqueous buffers (pH 1–10) is monitored via HPLC to identify hydrolysis-prone sites (e.g., ester or amide bonds) .
Q. How to address purification challenges for polar derivatives?
- Methodological Answer : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) for polar analogs. Alternatively, employ countercurrent chromatography (CCC) for large-scale separations. Solubility screening (e.g., in DMSO/water mixtures) guides solvent selection. For persistent impurities, recrystallization (e.g., ethanol/water) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
